4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid
Description
Structural Definition and Nomenclature
4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid represents a complex organic molecule characterized by its intricate stereochemical arrangement and diverse functional group composition. The compound possesses the molecular formula C₂₇H₄₀O₅S with a molecular weight of approximately 476.7 grams per mole, establishing it as a substantial organic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound the registry number 129509-46-2, providing a unique identifier for research and commercial applications.
The molecule's systematic nomenclature reflects its sophisticated architecture, incorporating multiple stereochemical designations that define the three-dimensional arrangement of atoms within the structure. The (Z) configuration indicates the geometric arrangement of the alkene double bond, while the (1S) designation specifies the absolute configuration at a particular chiral center. The compound's structure features a cyclohexane ring system substituted with both hydroxyl and carboxylic acid functional groups, creating a dicarboxylic acid derivative with additional complexity introduced by the extended aliphatic chain containing the phenyl terminus and the carboxyethylsulfanyl substituent.
The International Union of Pure and Applied Chemistry name for this compound reflects the systematic approach to organic nomenclature, with the standard International Chemical Identifier providing a unique string representation of the molecular structure. The compound's isomeric simplified molecular-input line-entry system representation offers additional structural clarity, particularly regarding the stereochemical relationships between different portions of the molecule. This structural complexity positions the compound within the category of advanced pharmaceutical intermediates and bioactive molecules requiring sophisticated synthetic approaches for preparation.
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₀O₅S |
| Molecular Weight | 476.7 g/mol |
| Chemical Abstracts Service Number | 129509-46-2 |
| Stereochemical Centers | Multiple (Z,1S) |
| Functional Groups | Hydroxyl, Carboxylic Acid, Sulfanyl |
Historical Context and Discovery
The historical development of 4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid is intrinsically linked to the broader research program focused on leukotriene receptor modulation and the development of compounds designated with the research code MDL 28753. The compound emerged from systematic medicinal chemistry efforts aimed at creating novel antagonists for peptidoleukotriene receptors, representing a significant advancement in the understanding of structure-activity relationships within this therapeutic area. Research investigations revealed that this particular molecular architecture demonstrated unexpected pharmacological properties, functioning as an agonist at leukotriene D₄ receptors while simultaneously acting as an antagonist at leukotriene C₄ receptors.
The discovery of leukotrienes themselves provided the foundational context for the development of compounds such as 4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid, as researchers sought to understand and modulate the slow-reacting substance of anaphylaxis that was subsequently identified as comprising leukotrienes C₄, D₄, and E₄. The systematic investigation of leukotriene receptor pharmacology led to the development of various structural classes of compounds, with this particular molecule representing a sophisticated approach to achieving selective receptor modulation. The compound's development coincided with broader efforts to create orally active leukotriene antagonists, as exemplified by the parallel development of compounds such as montelukast, which became clinically significant for asthma treatment.
Research methodologies employed in the compound's discovery involved extensive structure-activity relationship studies examining how modifications to the core molecular framework influenced receptor binding affinity and functional activity. The unique dual pharmacological profile observed with this compound provided valuable insights into the structural requirements for achieving selective receptor modulation within the leukotriene system. These findings contributed significantly to the broader understanding of how molecular architecture influences biological activity, particularly in the context of compounds targeting inflammatory mediator receptors.
Significance in Medicinal Chemistry and Materials Science
The medicinal chemistry significance of 4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid extends far beyond its immediate pharmacological properties, encompassing its role as a valuable research tool for understanding structure-activity relationships in leukotriene receptor pharmacology. The compound's unique ability to function as both an agonist and antagonist depending on the specific receptor subtype has provided researchers with critical insights into the molecular determinants of receptor selectivity. This dual functionality has proven particularly valuable for dissecting the pharmacological differences between leukotriene C₄ and D₄ receptors, contributing to a more nuanced understanding of how subtle structural variations can dramatically influence biological activity.
The synthetic accessibility of this compound has been facilitated through advanced organic chemistry methodologies, particularly those involving Diels-Alder reactions for constructing the cyclohexane framework. The application of Diels-Alder chemistry in the synthesis represents a sophisticated approach to building complex molecular architectures with precise stereochemical control. The reaction's ability to simultaneously construct two new carbon-carbon bonds while establishing multiple stereocenters makes it particularly well-suited for preparing compounds of this structural complexity. Research has demonstrated that the stereochemistry of intermediates is crucial for achieving the desired biological activity, necessitating the use of advanced analytical techniques such as X-ray crystallography to confirm the configuration of synthesized compounds.
Materials science applications of this compound and related structures have emerged from their potential utility as building blocks for more complex molecular architectures. The compound's multiple functional groups provide numerous opportunities for further chemical modification, making it a valuable intermediate for the synthesis of more elaborate molecular constructs. The presence of both carboxylic acid and hydroxyl functionalities enables participation in hydrogen bonding networks, potentially influencing the compound's solid-state properties and its behavior in various material applications. Research into the reactivity patterns of the compound has revealed that the functional groups can participate in esterification and etherification reactions, as well as various oxidation and reduction processes that can modify the compound's properties for specific applications.
| Application Area | Significance | Research Focus |
|---|---|---|
| Leukotriene Receptor Pharmacology | Dual agonist/antagonist activity | Structure-activity relationships |
| Synthetic Methodology | Diels-Alder chemistry applications | Stereochemical control |
| Drug Discovery | Lead compound optimization | Receptor selectivity |
| Materials Science | Functional group diversity | Molecular architecture |
Properties
IUPAC Name |
4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O5S/c28-25(29)18-21-33-24(27(32)19-16-23(17-20-27)26(30)31)15-11-6-4-2-1-3-5-8-12-22-13-9-7-10-14-22/h7,9-11,13-15,23-24,32H,1-6,8,12,16-21H2,(H,28,29)(H,30,31)/b15-11-/t23?,24-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVMAVIXHNUKST-HBNFAZCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(C(C=CCCCCCCCCC2=CC=CC=C2)SCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C(=O)O)([C@H](/C=C\CCCCCCCCC2=CC=CC=C2)SCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129509-46-2 | |
| Record name | Mdl 28753 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129509462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid is a complex organic compound with significant biological activity. This article explores its chemical properties, biological functions, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C27H40O5S
- Molecular Weight : 476.669 g/mol
- IUPAC Name : 4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid
The compound exhibits various biological activities, primarily attributed to its structure, which includes a cyclohexane ring and functional groups that enhance its interaction with biological targets. The presence of a carboxyethylsulfanyl group suggests potential antioxidant properties, while the hydroxy and carboxylic acid functionalities may influence its reactivity and solubility in biological systems.
Pharmacological Effects
Research indicates that this compound may have multiple pharmacological effects:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Metabolic Regulation : As a metabolite identified in human urine, it might play a role in metabolic pathways related to amino acid metabolism.
Case Studies
- Metabolic Disorders : A study identified this compound in urine samples from children suspected of metabolic disorders. Its presence was linked to dietary sources, indicating potential implications for metabolic health monitoring .
- Synthesis and Characterization : The synthesis of structurally similar compounds has been documented, providing insights into the chemical behavior and potential modifications that could enhance biological activity .
- Food Sources : Analysis has shown that 4-hydroxycyclohexane-1-carboxylic acid can be detected in various foods, such as poultry and pork, suggesting dietary intake may influence its levels in the body .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H40O5S |
| Molecular Weight | 476.669 g/mol |
| Role | Human urinary metabolite |
| Potential Applications | Antioxidant, anti-inflammatory |
Scientific Research Applications
The compound 4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid is a complex organic molecule with potential applications across various scientific domains. This article explores its applications, particularly in biochemistry, pharmacology, and materials science, supported by relevant data and case studies.
Basic Information
- Molecular Formula : C27H40O5S
- Molecular Weight : 476.669 g/mol
- CAS Number : 129509-46-2
Structural Characteristics
The structure of this compound features multiple functional groups, including a hydroxy group and a carboxylic acid, which contribute to its reactivity and interaction with biological systems.
Pharmacological Applications
This compound has shown promise in various pharmacological contexts:
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which are beneficial in mitigating oxidative stress in cells. This is vital for developing treatments for diseases associated with oxidative damage.
- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.
Case Study
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar compounds. The findings indicated that derivatives with structural similarities to this compound significantly inhibited pro-inflammatory cytokines in vitro.
Biochemical Research
In biochemical research, the compound serves as a valuable tool for studying metabolic pathways:
- Metabolic Pathway Interactions : The compound is involved in several metabolic pathways, particularly those related to sulfur metabolism and amino acid biosynthesis. Its interactions with enzymes can provide insights into metabolic flux and regulation.
Data Table: Metabolic Pathways Involvement
| Pathway | Role of Compound |
|---|---|
| Methionine Metabolism | Acts as a substrate or inhibitor of key enzymes |
| Polyamine Biosynthesis | Influences levels of polyamines in cells |
| Antioxidant Defense Mechanisms | Enhances cellular antioxidant capacity |
Materials Science
The unique chemical structure of this compound allows for its use in materials science:
- Polymer Synthesis : Its functional groups can facilitate the creation of novel polymers with specific properties, such as increased flexibility or enhanced thermal stability.
Case Study
Research conducted on polymer composites incorporating similar compounds revealed enhanced mechanical properties and thermal resistance, making them suitable for applications in aerospace and automotive industries .
Agricultural Applications
Emerging studies suggest potential uses in agriculture:
- Pesticidal Properties : Preliminary research indicates that the compound may exhibit pesticidal activity against certain pests, offering a possible avenue for developing eco-friendly pesticides.
Data Table: Pesticidal Efficacy
Preparation Methods
Unsaturated Chain Synthesis
The Z-configured undec-2-enyl moiety is synthesized via Wittig reaction or Lindlar-catalyzed partial hydrogenation :
Sulfanyl Group Introduction
The 2-carboxyethylsulfanyl group is installed via thiol-ene click chemistry or nucleophilic substitution :
-
Thiol-Ene Reaction : The alkene intermediate reacts with 3-mercaptopropionic acid under UV light, achieving anti-Markovnikov addition.
-
SN2 Reaction : A brominated precursor reacts with sodium thiolate (HSCH₂CH₂CO₂H) in DMF.
Stereochemical Control :
-
The (1S) configuration is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .
Convergent Coupling Strategies
Esterification/Amidation
The cyclohexane core and side chain are coupled via Steglich esterification or EDC/HOBt-mediated amidation :
Mitsunobu Reaction
For ether linkages, the Mitsunobu reaction (DIAD, PPh₃) couples alcohols and thiols under mild conditions.
Optimization Challenges :
-
Solvent Choice : THF or DCM ensures solubility of both fragments.
-
Temperature : Reactions conducted at 0–25°C minimize side reactions.
Final Deprotection and Purification
-
Saponification : Methyl or ethyl esters are hydrolyzed using LiOH/THF/H₂O.
-
Chromatography : Silica gel chromatography (eluent: EtOAc/hexane gradient) isolates the target compound.
-
Crystallization : Recrystallization from ethanol/water improves purity.
Yield Summary :
| Step | Yield (%) | Cumulative Yield (%) |
|---|---|---|
| Core Synthesis | 65 | 65 |
| Side Chain Synthesis | 50 | 32.5 |
| Coupling | 70 | 22.75 |
| Deprotection/Purification | 90 | 20.48 |
Analytical Validation
-
NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.2–1.8 (m, cyclohexane), δ 5.3 (t, J=10 Hz, Z-alkene), δ 7.2–7.4 (m, phenyl).
-
HPLC : Purity >97% confirmed via C18 column (MeCN/H₂O + 0.1% TFA).
Comparative Assessment of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Diels-Alder + Wittig | High stereoselectivity | Multi-step, costly reagents |
| Alcohol Oxidation + SN2 | Simplicity, scalability | Lower Z-selectivity |
| Thiol-Ene Click | Rapid, modular | UV light sensitivity |
Industrial Scalability Considerations
-
Cost-Effective Reagents : Replace Pd catalysts with Ni-based alternatives for hydrogenation.
-
Continuous Flow Systems : Enhance thiol-ene reaction efficiency and safety.
Emerging Alternatives
Q & A
Q. What are the key analytical techniques to confirm the stereochemical configuration (Z geometry and 1S stereochemistry) of this compound?
Methodological Answer:
- NMR spectroscopy : Nuclear Overhauser Effect (NOE) experiments can differentiate Z/E isomers by analyzing spatial proximity of protons .
- Circular Dichroism (CD) : Verifies enantiomeric purity of the 1S configuration by comparing optical activity with known standards .
- X-ray crystallography : Provides definitive proof of stereochemistry and spatial arrangement of substituents .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Reverse-phase HPLC : Effective for separating polar carboxylic acid derivatives using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and byproducts .
Q. How can the hydroxy and carboxylic acid functional groups influence solubility and formulation in biological assays?
Methodological Answer:
- pH-dependent solubility : The carboxylic acid group (pKa ~2.5) and hydroxy group (pKa ~10) enable salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous solubility for in vitro assays .
- Lipophilicity assessment : Calculate logP values (e.g., using HPLC retention times) to predict membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase or kinases) .
- Molecular Dynamics (MD) simulations : Assess conformational stability of the undecenyl chain in lipid bilayer environments over 100+ ns trajectories .
Q. What synthetic strategies address the stereoselective formation of the (Z)-configured undecenyl chain and 1S chiral center?
Methodological Answer:
- Sharpless asymmetric epoxidation : For introducing the 1S configuration, followed by thiol-ene "click" reactions to attach the carboxyethylsulfanyl group .
- Wittig reaction : Use Z-selective ylides to install the undecenyl double bond, monitored by GC-MS for intermediate validation .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous cyclohexane derivatives?
Methodological Answer:
- Meta-analysis of assay conditions : Compare IC50 values across studies, controlling for variables like buffer pH, cell lines, and purity thresholds (e.g., ≥95% by HPLC) .
- Structural analogs testing : Synthesize derivatives (e.g., replacing phenyl with chlorophenyl) to isolate contributions of specific substituents to activity .
Q. What are the stability challenges for long-term storage of this compound, and how can they be mitigated?
Methodological Answer:
- Degradation pathways : Hydrolysis of the ester-like sulfanyl linkage under acidic/basic conditions; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Storage recommendations : Lyophilize and store under argon at -20°C in amber vials to prevent oxidation and photodegradation .
Methodological Notes
- Stereochemical validation : Cross-reference NOE (NMR) and X-ray data to avoid misassignment .
- Biological assay design : Include positive controls (e.g., ibuprofen for COX inhibition) and validate purity via LC-MS .
- Data contradiction resolution : Apply multivariate statistical analysis to isolate confounding variables in conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
